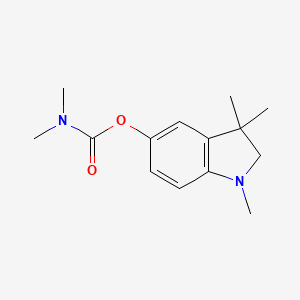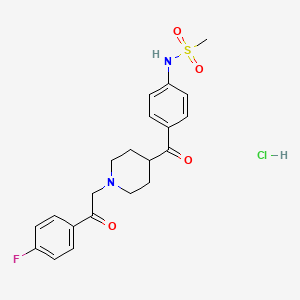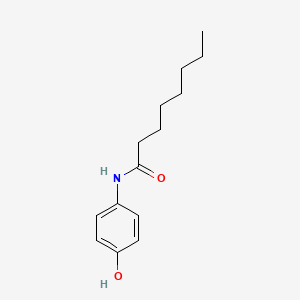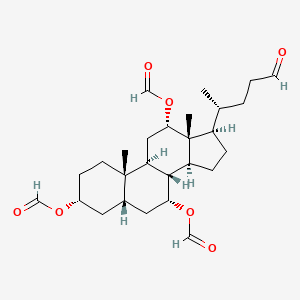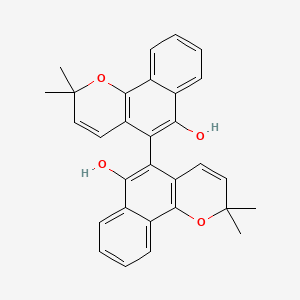
Tectol
Übersicht
Beschreibung
Tectol is a compound isolated from Lippia sidoides . It exhibits significant activity against human leukemia cell lines HL60 and CEM . Tectol is a farnesyltransferase (FTase) inhibitor with IC50s of 2.09 and 1.73 μM for human and T. brucei FTase, respectively . It also inhibits drug-resistant strain of P. falciparum (FcB1) with an IC50 of 3.44 μM .
Synthesis Analysis
The first total syntheses of Tectona grandis (teak) natural products hemitectol and tectol are described . The observation of spontaneous dimerisation of hemitectol to tectol suggests the monomer is the true natural product and that the dimer is an artifact of isolation .Molecular Structure Analysis
Tectol has a molecular weight of 450.53 and a formula of C30H26O4 . Its structure is classified as Phenols Polyphenols . It contains total 65 bond(s); 39 non-H bond(s), 24 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 22 aromatic bond(s), 6 six-membered ring(s), 4 ten-membered ring(s), 2 aromatic hydroxyl(s), and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis
Tectol is a solid, white to off-white in appearance . It is recommended to be stored at 4°C, protected from light .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Tectol’s Scientific Research Applications
Tectol, a natural product derived from Tectona grandis (teak), has been the subject of various scientific studies due to its unique chemical properties and potential applications. Below is a detailed analysis of six distinct applications of Tectol in different scientific fields:
Antimalarial Activity: The antimalarial potential of Tectol has been explored due to its structural similarity to other compounds with known antimalarial effects. The spontaneous dimerization of hemi-tectol to Tectol suggests that the monomer may be the true natural product, and this property could be harnessed to develop new antimalarial drugs .
Antifungal Properties: Tectol has been reported to exhibit antifungal activity, which is significant for the development of new antifungal agents. The compound’s ability to combat fungal infections makes it a valuable resource for pharmaceutical research .
Cytotoxicity Studies: Research has indicated that Tectol possesses mildly cytotoxic properties. This characteristic is crucial for the study of cancer therapies, as it could lead to the development of new chemotherapeutic agents .
Synthesis of Tecomaquinone: Tectol plays a role in the biosynthesis of tecomaquinone, another natural product from Tectona grandis. Understanding this pathway is essential for the total synthesis of tecomaquinone, which has potential therapeutic applications .
Phytochemical Analysis: Tectol is part of the phytochemical composition of Tectona grandis. Studies focusing on the phytochemical and pharmacological actions of Tectol have revealed its role in traditional medicine, particularly in antimicrobial and anti-inflammatory treatments .
Polymer Research: While not directly related to Tectol, research on polymers derived from natural products like Tectol has shown increased heavy oil recovery in field applications. This demonstrates the broader impact of natural compounds on scientific advancements in fields such as petrochemical engineering .
Eigenschaften
IUPAC Name |
5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O4/c1-29(2)15-13-21-23(25(31)17-9-5-7-11-19(17)27(21)33-29)24-22-14-16-30(3,4)34-28(22)20-12-8-6-10-18(20)26(24)32/h5-16,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJXDIACKJEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=C4C=CC(O6)(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947318 | |
| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tectol | |
CAS RN |
24449-39-6 | |
| Record name | Tectol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024449396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tectol?
A1: Tectol has the molecular formula C30H26O4 and a molecular weight of 446.53 g/mol. [, , ]
Q2: What spectroscopic data is available for Tectol?
A2: Researchers have utilized various spectroscopic techniques to characterize Tectol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Electron Impact Mass Spectrometry (EIMS), and Electron Spin Resonance (ESR) spectroscopy. [, , ] Specifically, one study utilized one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, and HMBC, for complete 1H and 13C chemical shift assignments of Tectol. []
Q3: In what plant species is Tectol found?
A3: Tectol has been isolated from several plant species, most notably teak wood (Tectona grandis). Other sources include Tabebuia chrysantha, Lippia sidoides, Phyllarthron comorense, and Tecomella undulata. [, , , , ]
Q4: What is the known biological activity of Tectol?
A4: Research suggests that Tectol, often in conjunction with Hemitectol, exhibits anti-wood rot activity. It demonstrates inhibitory effects against both brown and white rot fungi. Studies suggest this activity may stem from Tectol's ability to inhibit cellulase enzymes. [, ]
Q5: Does Tectol have any cytotoxic activity?
A5: One study reported that Tectol exhibited significant cytotoxic activity against human leukemia cell lines (HL60 and CEM). []
Q6: How does Tectol interact with fungal cell walls?
A6: While the exact mechanism remains unclear, studies using a transgenic Aspergillus niger strain suggest that Tectol induces cell wall stress. This stress response is observed through the induction of the 1,3-β-D-glucan synthase gene, a key enzyme involved in fungal cell wall synthesis. []
Q7: Does Tectol have any other potential applications?
A7: Research on Tectol's potential applications beyond its antifungal properties is ongoing. Some studies suggest it could have potential in anticancer and antiparasitic drug development, but further research is needed. []
Q8: How is Tectol's presence used in chemotaxonomy?
A8: The presence and quantity of Tectol, along with other quinones, serve as chemotaxonomic markers in teak wood (Tectona grandis). Analysis of these compounds aids in differentiating teak trees based on geographical origin and growth conditions. [, ]
Q9: What is the relationship between Hemitectol and Tectol?
A9: Hemitectol is believed to be the monomeric precursor to Tectol. It spontaneously dimerizes to form Tectol, suggesting Hemitectol might be the true natural product, and Tectol, an artifact of the isolation process. []
Q10: What other compounds are often found alongside Tectol in plant extracts?
A10: Tectol is often found alongside other naphthoquinones like Tectoquinone, Deoxylapachol, Lapachol, and other related compounds like squalene, palmitic acid, and various terpenoids. [, , ]
Q11: What is known about the stability of Tectol?
A11: While specific studies on Tectol's stability are limited, its presence in wood suggests a degree of natural stability. Research indicates that Tectol's color changes with air oxidation and in specific pH ranges. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




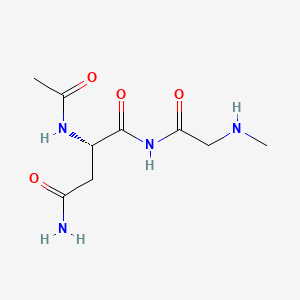
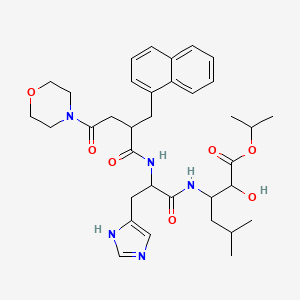
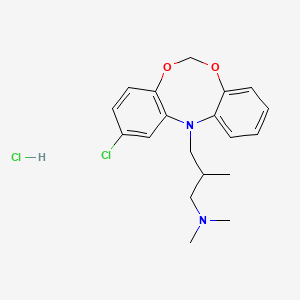
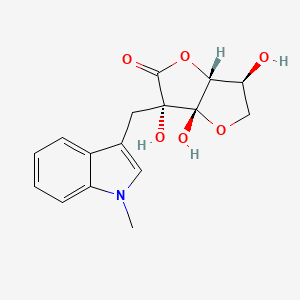
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1210888.png)
